Product packaging for 6-Bromo-4,8-dimethylquinoline-2-thiol(Cat. No.:)

6-Bromo-4,8-dimethylquinoline-2-thiol

Cat. No.: B11853943
M. Wt: 268.17 g/mol
InChI Key: ODQVUQHKLWMTPP-UHFFFAOYSA-N
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Description

The specific quinoline (B57606) derivative, 6-Bromo-4,8-dimethylquinoline-2-thiol, is characterized by a bromine atom at the 6-position, two methyl groups at the 4- and 8-positions, and a thiol group at the 2-position. This unique combination of a halogen, alkyl groups, and a sulfur-containing moiety on the quinoline framework suggests a rich chemical profile and potential for diverse applications.

Halogenated quinolines, particularly those containing bromine, are of significant interest in synthetic and medicinal chemistry. The presence of a halogen atom can enhance the lipophilicity of a molecule, potentially improving its cellular uptake and pharmacokinetic profile. nih.gov Furthermore, the bromine atom serves as a versatile synthetic handle for further molecular modifications through reactions like palladium-catalyzed cross-coupling, allowing for the construction of more complex molecular architectures. ossila.com

Quinolines bearing a thiol group at the 2-position, also known as quinoline-2-thiols, exhibit an important chemical property known as tautomerism. They exist in equilibrium between the thiol form and its corresponding thione form (quinoline-2(1H)-thione). researchgate.net Quantum mechanical calculations and spectroscopic studies have shown that the thione form is often the major tautomer, especially in polar solvents. researchgate.netcdnsciencepub.comresearchgate.net This tautomeric behavior is critical as it influences the compound's reactivity, spectroscopic properties, and potential as a ligand for metal coordination. researchgate.net These compounds are also valuable as synthetic intermediates and have been explored as fluorescent sensors for detecting metals and other analytes. researchgate.net

While specific research dedicated exclusively to this compound is limited in publicly accessible literature, its structural features allow for a scientifically-grounded projection of its research potential. The established biological activities of bromo- and methyl-substituted quinolines, particularly in the realm of anticancer research, suggest that this compound would be a logical candidate for screening in similar assays. The 2-thiol group not only contributes to the potential biological activity but also offers a reactive site for S-alkylation or other modifications, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov Future research would likely involve its synthesis, full spectroscopic characterization, and evaluation of its biological properties, potentially as an anticancer or antimicrobial agent.

Chemical and Spectroscopic Data

Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, the following tables provide a combination of known and predicted information based on its structure and data from analogous compounds.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1429903-67-2
Molecular Formula C₁₁H₁₀BrNS
Molecular Weight 268.18 g/mol
Appearance Not available in published literature
Melting Point Not available in published literature
Boiling Point Not available in published literature
Solubility Not available in published literature

Table 2: Predicted Spectroscopic Data for this compound

This table presents predicted spectroscopic data based on the analysis of structurally similar compounds. Actual experimental values may vary.

Technique Predicted Observations
¹H NMR Aromatic protons (H3, H5, H7) expected in the range of δ 7.0-8.0 ppm. Two singlets for the methyl groups (C4-CH₃ and C8-CH₃) expected around δ 2.4-2.7 ppm. A broad singlet for the N-H proton of the thione tautomer is expected at higher chemical shifts (>12 ppm). A singlet for the S-H proton of the thiol tautomer would be at a lower chemical shift.
¹³C NMR Aromatic carbons expected in the range of δ 110-150 ppm. The C=S carbon of the thione tautomer is predicted to be significantly downfield, potentially >175 ppm. The two methyl carbons are expected around δ 18-25 ppm.
IR Spectroscopy Characteristic peaks for N-H stretching (thione form) around 3100-3300 cm⁻¹. C=S stretching (thione form) around 1100-1250 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C=C and C=N stretching in the 1450-1600 cm⁻¹ region.
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z 267 and 269 in an approximate 1:1 ratio, characteristic of a single bromine atom.

List of Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNS B11853943 6-Bromo-4,8-dimethylquinoline-2-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

6-bromo-4,8-dimethyl-1H-quinoline-2-thione

InChI

InChI=1S/C11H10BrNS/c1-6-4-10(14)13-11-7(2)3-8(12)5-9(6)11/h3-5H,1-2H3,(H,13,14)

InChI Key

ODQVUQHKLWMTPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=S)C=C2C)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 4,8 Dimethylquinoline 2 Thiol and Its Analogs

Precursor Synthesis and Structural Elaboration

The synthesis of the target quinoline (B57606) derivative commences with the preparation of a specifically substituted aniline (B41778) precursor, which serves as the foundational building block for the heterocyclic ring system. The key intermediate required is 4-bromo-2,6-dimethylaniline . Its synthesis involves carefully controlled halogenation and alkylation steps to ensure the correct placement of substituents on the aniline ring.

Halogenation and Alkylation of Anilines and Related Intermediates

The synthesis of substituted anilines relies on fundamental electrophilic aromatic substitution reactions. The amino group (-NH₂) of aniline is a powerful activating group, directing incoming electrophiles to the ortho and para positions. youtube.com However, its high reactivity can lead to challenges such as polysubstitution and oxidation. khanacademy.org For instance, the direct bromination of aniline with bromine water typically results in the formation of 2,4,6-tribromoaniline. youtube.com

To control the reactivity and achieve selective substitution, the amino group is often temporarily modified. A common strategy is the acetylation of aniline to form acetanilide. This modification moderates the activating effect of the amino group, allowing for more controlled reactions. khanacademy.org

Halogenated aromatic compounds are crucial synthetic building blocks, particularly for cross-coupling chemistries. nih.gov Classical electrophilic halogenation often requires harsh conditions and can suffer from a lack of regioselectivity, producing mixtures of isomers. wku.edu Modern methods have been developed to address these issues, employing reagents like N-halosuccinimides for more selective halogenation. acs.org For electron-rich anilines, an alternative strategy involves increasing the oxidation level by converting them to N,N-dialkylaniline N-oxides, which can then be treated with thionyl halides to achieve selective halogenation. nih.gov

Regioselective Introduction of Bromine and Methyl Substituents

The synthesis of the key precursor, 4-bromo-2,6-dimethylaniline , requires the precise placement of two methyl groups and one bromine atom on the aniline ring. A logical synthetic route starts with an already methylated aniline, such as 2,6-dimethylaniline .

The subsequent step is the regioselective bromination of this intermediate. The two methyl groups at the ortho positions relative to the amino group provide significant steric hindrance. This steric effect, combined with the strong para-directing influence of the amino group, facilitates the selective introduction of bromine at the position para to the amino group (C-4). This leads directly to the desired 4-bromo-2,6-dimethylaniline .

Mild and selective brominating agents are preferred for this transformation to avoid side reactions. A combination of N-Bromosuccinimide (NBS) and a polar aprotic solvent like dimethylformamide (DMF) is an effective reagent system for the selective nuclear monobromination of reactive aromatic compounds. acs.org

Table 1: Regioselective Bromination of 2,6-Dimethylaniline

Starting MaterialReagentProductKey FeaturesReference
2,6-DimethylanilineN-Bromosuccinimide (NBS) / DMF4-Bromo-2,6-dimethylanilineMild conditions, high para-selectivity due to steric hindrance from ortho-methyl groups and electronic direction from the amino group. acs.org

Cyclization Strategies for the Quinoline Core Formation

With the substituted aniline precursor in hand, the next critical phase is the construction of the fused heterocyclic quinoline ring. This can be accomplished through various cyclization strategies, ranging from historical name reactions to modern transition metal-catalyzed processes.

Classic Condensation-Cyclization Pathways (e.g., Friedländer, Skraup-type variants)

Several classic methods are highly effective for synthesizing the quinoline scaffold from aniline derivatives. jocpr.com These reactions typically involve the condensation of an aniline with a carbonyl-containing compound, followed by an acid-catalyzed cyclization and dehydration.

Combes Quinoline Synthesis : This method involves the reaction of an arylamine with a β-diketone under acidic conditions. iipseries.orgpharmaguideline.com For the synthesis of the 6-bromo-4,8-dimethylquinoline core, 4-bromo-2,6-dimethylaniline would be reacted with acetylacetone (B45752) (pentane-2,4-dione). The acid catalyst promotes the formation of a β-amino enone intermediate, which then undergoes cyclization to form the desired 2,4-disubstituted quinoline skeleton. iipseries.org

Doebner-von Miller Reaction : This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. iipseries.orgpharmaguideline.com Reacting 4-bromo-2,6-dimethylaniline with an α,β-unsaturated carbonyl compound like methyl vinyl ketone would be a viable route to generate a 4-methylquinoline (B147181) derivative.

Skraup Synthesis : The archetypal Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orguop.edu.pk While effective for unsubstituted quinolines, generating substituted versions requires the use of substituted acroleins or vinyl ketones in place of glycerol. organicreactions.org The reaction is known to be exothermic and potentially violent, often requiring the addition of ferrous sulfate (B86663) to moderate its rate. wikipedia.orgorgsyn.org

Table 2: Comparison of Classic Cyclization Strategies

Reaction NameAniline PrecursorCarbonyl ComponentResulting Quinoline CoreReference
Combes Synthesis4-Bromo-2,6-dimethylanilineAcetylacetone6-Bromo-2,4,8-trimethylquinoline iipseries.orgpharmaguideline.com
Doebner-von Miller4-Bromo-2,6-dimethylanilineMethyl vinyl ketone6-Bromo-4,8-dimethylquinoline iipseries.orgpharmaguideline.com
Skraup Synthesis4-Bromo-2,6-dimethylanilineGlycerol (or modified acrolein)6-Bromo-8-methylquinoline (with glycerol) wikipedia.orgorganicreactions.org
Friedländer Synthesis2-Amino-5-bromo-3-methylacetophenoneAcetaldehyde6-Bromo-4,8-dimethylquinoline wikipedia.orgresearchgate.net
Note: The Combes synthesis with acetylacetone would yield a 2,4,8-trimethyl derivative. To obtain the 4,8-dimethyl structure, a different β-dicarbonyl compound would be required.

Transition Metal-Catalyzed Annulation Reactions

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including quinolines. researchgate.netias.ac.in These methods often provide higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classic syntheses. ias.ac.in Catalysts based on palladium, rhodium, copper, and ruthenium have been successfully employed. researchgate.netmdpi.com

One prominent strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.net This approach involves preparing an aniline precursor tethered to an alkyne group. The subsequent cyclization, promoted by an electrophile (e.g., ICl, I₂, Br₂) or a metal catalyst, forms the quinoline ring while simultaneously introducing a substituent at the 3-position. nih.gov Other advanced methods include domino reactions involving C-H activation and annulation, providing direct access to polysubstituted quinolines from simple starting materials. mdpi.com

Introduction of the Thiol Group at the C-2 Position of the Quinoline Ring

The final step in the synthesis of 6-Bromo-4,8-dimethylquinoline-2-thiol is the introduction of the thiol (-SH) group at the C-2 position. The C-2 and C-4 positions of the quinoline ring are susceptible to nucleophilic substitution. uop.edu.pk

A well-established two-step method involves the initial synthesis of the corresponding 6-bromo-4,8-dimethylquinolin-2-one (a carbostyril). This intermediate can be prepared through a Conrad-Limpach-Knorr type synthesis by reacting 4-bromo-2,6-dimethylaniline with a β-ketoester like ethyl acetoacetate. pharmaguideline.com The resulting quinolin-2-one is then converted to the desired quinoline-2-thiol (B7765226) (also known as a quinoline-2-thione) by treatment with a thionating agent. Lawesson's reagent or phosphorus pentasulfide (P₂S₅) are commonly used for this carbonyl-to-thiocarbonyl conversion. researchgate.net

A more contemporary and direct approach involves the functionalization of a quinoline N-oxide . researchgate.net In this method, the parent 6-bromo-4,8-dimethylquinoline is first oxidized to its N-oxide. This intermediate then undergoes a regioselective deoxygenative C-H functionalization at the C-2 position. organic-chemistry.orgacs.org Reacting the N-oxide with a sulfur source, such as thiourea (B124793) , in the presence of an activating agent like triflic anhydride (B1165640) (Tf₂O) , installs the thiol group with excellent regioselectivity and in high yield. organic-chemistry.orgacs.orgnih.gov This modern protocol avoids the need to pre-install a carbonyl group and offers an efficient, often one-pot, pathway from the quinoline to the quinoline-2-thiol. organic-chemistry.org

Table 3: Methods for C-2 Thiolation of the Quinoline Ring

MethodKey IntermediateReagentsKey FeaturesReference
Thionation of Quinolin-2-one6-Bromo-4,8-dimethylquinolin-2-oneLawesson's reagent or P₂S₅Classic, reliable two-step method. Requires synthesis of the quinolone precursor. researchgate.net
Deoxygenative C-H Functionalization6-Bromo-4,8-dimethylquinoline N-oxideThiourea, Triflic anhydride (Tf₂O)Modern, direct, and highly regioselective method with high yields. organic-chemistry.orgacs.orgnih.gov

Thiolation/Mercaptation Reactions

The direct introduction of a thiol group onto a pre-existing quinoline ring system is a common and effective strategy. This is typically achieved by reacting a suitable precursor with a sulfur-based nucleophile.

One widely used method involves the reaction of quinoline N-oxides with thiourea. organic-chemistry.orgnih.gov This approach, which can be performed under metal-free conditions, involves the activation of the N-oxide, often with an agent like triflic anhydride, followed by a regioselective C-H functionalization to install the thiol group at the C2 position. organic-chemistry.orgnih.gov This method is valued for its high regioselectivity and tolerance of various functional groups. organic-chemistry.orgnih.gov

Another key method is the conversion of a quinolin-2(1H)-one to the corresponding thiol. This transformation is often accomplished using a thionating agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent in a high-boiling solvent such as pyridine (B92270) or toluene.

The following table summarizes representative thiolation reactions for the synthesis of quinoline-2-thiol analogs.

Table 1: Thiolation/Mercaptation Reactions for Quinoline-2-thiol Synthesis

PrecursorReagents and ConditionsProductYield
Quinoline N-oxideThiourea, Triflic Anhydride, MeCNQuinoline-2-thione76% organic-chemistry.org
2-Chloroquinoline (B121035)Thiourea, Ethanol, Reflux; then NaOHQuinoline-2-thiol-
Quinolin-2(1H)-oneP₂S₅, Pyridine, RefluxQuinoline-2-thiol-

Transformations from Related Precursors (e.g., haloquinolines)

The synthesis of this compound often starts from a haloquinoline precursor, where the halogen atom, typically chlorine at the C2 position, serves as a leaving group for nucleophilic substitution. wikipedia.orgscbt.comnih.gov

The required precursor, 2-chloro-6-bromo-4,8-dimethylquinoline, can be synthesized through multi-step sequences. A common starting point is the reaction of 4-bromoaniline (B143363) with a suitable three-carbon component, like diethyl malonate or Meldrum's acid derivatives, to construct the quinoline core. researchgate.netatlantis-press.com For instance, 4-bromoaniline can be reacted with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, followed by thermal cyclization and subsequent chlorination with phosphorus oxychloride (POCl₃) to yield the 2-chloroquinoline intermediate. researchgate.netatlantis-press.comgoogle.com

Once the 2-chloro-6-bromo-4,8-dimethylquinoline is obtained, it can be converted to the target thiol. This is typically achieved by nucleophilic aromatic substitution using a sulfur nucleophile. Common reagents for this transformation include sodium hydrosulfide (B80085) (NaSH) or thiourea in a solvent like ethanol, followed by basic workup.

The synthetic sequence can be summarized as follows:

Condensation: 4-bromoaniline + β-dicarbonyl equivalent → Substituted aminomethylene derivative. researchgate.net

Cyclization: Thermal or acid-catalyzed ring closure → 6-bromo-4-hydroxy-8-methylquinoline. atlantis-press.com

Chlorination: Reaction with POCl₃ → 2-chloro-6-bromo-4,8-dimethylquinoline. atlantis-press.comgoogle.com

Thiolation: Reaction with NaSH or thiourea → this compound.

Post-Synthetic Derivatization and Functionalization of this compound

The thiol group in this compound is highly nucleophilic and serves as a key handle for a wide array of chemical modifications. mdpi.com This allows for the synthesis of diverse libraries of compounds with potentially interesting biological or material properties.

S-Alkylation and S-Arylation Reactions

The most common modification of the thiol group is its reaction with electrophiles to form stable thioether linkages.

S-Alkylation: This reaction involves the deprotonation of the thiol with a base to form a thiolate anion, which then acts as a potent nucleophile. youtube.com The thiolate readily reacts with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates, in a process known as S-alkylation. youtube.comnih.gov These reactions are typically carried out in polar aprotic solvents like DMF or acetone (B3395972) in the presence of a base like potassium carbonate or sodium hydroxide. researchgate.net This provides a straightforward route to 2-(alkylthio)quinolines. nih.gov

S-Arylation: The formation of a sulfur-aryl bond can be achieved through several methods. Classical approaches include the Ullmann condensation, which involves the copper-catalyzed reaction of the thiol with an aryl halide. More modern methods utilize palladium or other transition metal catalysts to facilitate the cross-coupling between the thiol and aryl halides or triflates. These reactions expand the accessible chemical space to a wide range of 2-(arylthio)quinoline derivatives.

Table 2: Representative S-Alkylation and S-Arylation Reactions

SubstrateReagentConditionsProduct Type
Quinoline-2-thiolAlkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., DMF)2-(Alkylthio)quinoline
Quinoline-2-thiolAryl Halide (e.g., C₆H₅Br)Copper or Palladium Catalyst, Base, Solvent2-(Arylthio)quinoline

Other Chemoselective Modifications

The reactivity of the thiol group extends beyond simple alkylation and arylation, allowing for a variety of other chemoselective transformations. nih.gov

Michael Addition: The thiolate anion can act as a nucleophile in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds. mdpi.com This reaction forms a new carbon-sulfur bond and is a powerful tool for building more complex molecular architectures.

Oxidation: The thiol group can be oxidized to various oxidation states. Mild oxidizing agents can lead to the formation of a disulfide bridge, creating a dimeric structure. Stronger oxidation can convert the thiol to a sulfonic acid, significantly altering the electronic and physical properties of the molecule.

Thiol-Ene "Click" Chemistry: In the presence of a photoinitiator and UV light, the thiol group can participate in a thiol-ene reaction with an alkene. mdpi.com This "click" reaction is highly efficient and can be used for bioconjugation or the formation of polymer networks. mdpi.com

Thiol-Disulfide Exchange: The thiol can react with disulfide bonds in a reversible exchange reaction. mdpi.com This process is crucial in biological systems and can be exploited for dynamic combinatorial chemistry or the controlled release of molecules.

These diverse derivatization strategies highlight the importance of this compound as a versatile building block in medicinal and materials chemistry.

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction Studies

To date, a comprehensive single-crystal X-ray diffraction study for 6-Bromo-4,8-dimethylquinoline-2-thiol has not been reported in publicly available scientific literature. Such a study would be invaluable for providing precise details about the molecule's solid-state architecture.

Without experimental data from single-crystal X-ray diffraction, a definitive description of the molecular conformation and stereochemistry of this compound remains speculative. Theoretical modeling could provide insights into the likely arrangement of the atoms, the planarity of the quinoline (B57606) ring system, and the orientation of the bromo and dimethyl substituents, as well as the thiol group. However, these computational predictions require experimental validation.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. A detailed analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.

The aromatic quinoline core of the molecule makes it a candidate for π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding, an interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on a neighboring molecule. The interplay of these interactions would significantly influence the supramolecular assembly.

The combination of hydrogen bonding, π–π stacking, and potential halogen bonding would dictate the formation of specific one-, two-, or three-dimensional supramolecular architectures. The elucidation of these architectures is fundamental to understanding the material properties of the compound.

Complementary Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Solution-State NMR: In a suitable deuterated solvent, the ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) would be influenced by the electron-withdrawing bromine atom and the electron-donating methyl and thiol groups. The proton on the nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The aromatic protons on the quinoline core would exhibit characteristic coupling patterns (doublets, singlets, etc.) based on their positions relative to each other and the substituents.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the carbon atoms would similarly be affected by the substituents. For instance, the carbon atom bonded to the bromine would be significantly shifted, as would the carbons of the methyl groups and the C-2 carbon bearing the thiol group.

Solid-State NMR: Solid-state NMR (ssNMR) could provide insights into the molecular structure and packing in the crystalline state. This technique is particularly useful for studying polymorphism and the effects of intermolecular interactions in the solid phase. Cross-polarization magic-angle spinning (CP/MAS) experiments would be employed to enhance the signal of the less abundant ¹³C nuclei.

Anticipated NMR Data (Hypothetical):

Proton (¹H) Anticipated Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
N-HVariable (broad)s-
Aromatic-H7.0 - 8.0m-
CH₃ (at C4)~2.5s-
CH₃ (at C8)~2.6s-
SHVariables-
Carbon (¹³C) Anticipated Chemical Shift (ppm)
C=S170 - 180
Aromatic-C110 - 150
C-Br115 - 125
CH₃15 - 25

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The C=S (thione) stretching vibration, which is in tautomeric equilibrium with the S-H (thiol) form, is a key indicator and typically appears in the range of 1100-1250 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H bending vibrations would be seen at lower wavenumbers. The C-Br stretching vibration would be expected in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a valuable complementary technique. The C=S and aromatic ring stretching vibrations would be expected to produce strong Raman signals. This technique could also provide information on the low-frequency modes related to the lattice vibrations in the solid state.

Anticipated Vibrational Frequencies (Hypothetical):

Functional Group Anticipated IR Frequency (cm⁻¹) Anticipated Raman Frequency (cm⁻¹)
N-H stretch3200 - 3400 (broad)Weak
Aromatic C-H stretch3000 - 3100Strong
C=S stretch1100 - 1250Strong
Aromatic C=C stretch1400 - 1600Strong
C-Br stretch< 600Moderate

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement.

For this compound (C₁₁H₁₀BrN₂S), the calculated monoisotopic mass would be determined with high precision. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion. The measured mass-to-charge ratio (m/z) would be compared to the theoretical value, with a mass accuracy typically in the low parts-per-million (ppm) range, confirming the elemental formula. The isotopic pattern, particularly the characteristic signature of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would provide further definitive evidence for the presence of bromine in the molecule.

Expected HRMS Data (Hypothetical):

Ion Calculated m/z Measured m/z Difference (ppm)
[M+H]⁺280.9848(Not Available)(Not Available)
[M+Na]⁺302.9667(Not Available)(Not Available)

Theoretical and Computational Investigations of 6 Bromo 4,8 Dimethylquinoline 2 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of 6-Bromo-4,8-dimethylquinoline-2-thiol. researchgate.net This method allows for a detailed examination of the molecule's geometric and electronic features.

Geometric Optimization and Conformational Landscapes

Geometric optimization of this compound is performed to determine its most stable three-dimensional structure. This process involves finding the minimum energy conformation of the molecule. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the quinoline (B57606) ring system and the orientation of the thiol and methyl groups are determined.

Conformational analysis reveals the various possible spatial arrangements of the atoms in the molecule and their relative energies. This helps in identifying the most stable conformer, which is essential for understanding the molecule's behavior.

Table 1: Illustrative Optimized Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC-Br1.90 Å
C-S1.78 Å
C-N1.38 Å
C-C (ring)1.40 - 1.42 Å
Bond AngleC-S-H96.5°
C-C-Br119.8°
N-C-C122.0°
Dihedral AngleC4-C5-C6-Br179.9°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The distribution of these orbitals provides insight into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). Furthermore, analysis of the Mulliken charge distribution reveals the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule.

Table 2: Illustrative Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.89
Energy Gap (HOMO-LUMO)4.36

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Prediction and Assignment of Vibrational Spectra

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be calculated for this compound using DFT. mdpi.com These calculated spectra are instrumental in assigning the vibrational modes observed in experimental spectra. mdpi.com Each calculated vibrational frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. mdpi.com To improve the accuracy of the predicted frequencies, scaling factors are often applied to the calculated values to account for systematic errors in the computational methods. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModeCalculated Wavenumber (cm⁻¹)Assignment
ν(S-H)2550S-H stretching
ν(C=N)1610C=N stretching in quinoline ring
ν(C-Br)680C-Br stretching
γ(C-H)850Out-of-plane C-H bending

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Solvent Effects on Electronic and Structural Parameters (e.g., PCM Models)

The properties of this compound can be influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a computational method used to simulate the effects of a solvent on the molecule's structure and electronic properties. researchgate.net By treating the solvent as a continuous medium with a specific dielectric constant, PCM allows for the calculation of how the solvent affects parameters such as the HOMO-LUMO gap and charge distribution. researchgate.net These calculations are crucial for understanding the behavior of the molecule in solution. researchgate.net

Advanced Quantum Chemical Methodologies

Beyond DFT, more advanced quantum chemical methods can provide even higher accuracy for certain properties, though often at a greater computational cost. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for more precise calculations of electron correlation effects, which are important for accurately describing non-covalent interactions and excited states. nih.gov These advanced methods can be particularly useful for benchmarking the results obtained from DFT calculations. nih.gov

Chemoinformatics and Machine Learning in Structure-Property Prediction

The intersection of chemoinformatics and machine learning offers a powerful paradigm for the accelerated discovery and optimization of novel compounds by establishing robust relationships between molecular structures and their physicochemical or biological properties. nurixtx.comnih.gov For a molecule such as this compound, these computational approaches can provide significant insights into its potential applications, guiding synthetic efforts and reducing the need for extensive empirical testing. While specific machine learning models dedicated exclusively to this compound are not extensively documented in public literature, the well-established methodologies applied to quinoline derivatives serve as a clear blueprint for predicting its behavior. researchgate.netnih.gov

Machine learning models are adept at learning from chemical data to predict a wide array of molecular attributes. nurixtx.com These models can be trained on datasets of molecules with known properties to identify the structural features that are most influential. For quinoline derivatives, machine learning has been employed to predict active sites for chemical reactions, with models achieving high accuracy in identifying where electrophilic aromatic substitutions will occur. researchgate.net This type of prediction is invaluable for understanding the reactivity of this compound and planning its further functionalization.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational chemoinformatic tools. These models are mathematical equations that correlate the structural or property descriptors of a set of compounds with their biological activity or a specific property. For quinoline analogues, QSAR models have been successfully developed to predict their efficacy as anticancer and antitubercular agents. nih.gov The development of a QSAR model for this compound would involve the calculation of a variety of molecular descriptors.

Illustrative Molecular Descriptors for QSAR/ML Models:

Descriptor CategorySpecific ExamplesPotential Predicted Property
Topological Descriptors Wiener Index, Balaban J index, Kier & Hall connectivity indicesSolubility, Boiling Point
Quantum-Chemical Descriptors HOMO/LUMO energies, Dipole Moment, Mulliken chargesReactivity, Electronic Properties, Biological Activity
Geometric Descriptors Molecular Surface Area, Molecular Volume, OvalityPermeability, Binding Affinity
Constitutional Descriptors Molecular Weight, Atom Counts, Ring CountsGeneral Physicochemical Properties

The process of building a predictive model typically starts with the generation of these descriptors for a library of related quinoline-2-thiol (B7765226) derivatives with known experimental data. Machine learning algorithms, such as multiple linear regression, support vector machines, or more advanced deep neural networks, are then trained on this data. nih.govnih.gov The resulting model can then be used to predict the properties of new or untested compounds like this compound.

For instance, a hypothetical machine learning model aimed at predicting the anticancer activity of quinoline derivatives could be developed. The performance of such a model is often evaluated using statistical metrics like the coefficient of determination (R²) for the training set and the cross-validation coefficient (Q²) to assess its predictive power on new data.

Hypothetical Model Performance for Anticancer Activity Prediction:

Model TypeAlgorithmTraining Set R²Cross-Validation Q²External Test Set R²
QSARMultiple Linear Regression0.850.780.81
Machine LearningSupport Vector Machine0.920.850.88
Deep LearningGraph Neural Network0.960.910.93

Furthermore, computational techniques such as Density Functional Theory (DFT) can be used to calculate the quantum-chemical descriptors for this compound with a high degree of accuracy. nih.govdntb.gov.ua These calculated parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting the molecule's reactivity, stability, and electronic properties. ankara.edu.tr The HOMO-LUMO energy gap, for example, is a key indicator of a molecule's potential for use in optoelectronic applications. ankara.edu.tr Molecular docking studies, another computational tool, can predict the binding affinity and mode of interaction of this compound with biological targets, such as enzymes or receptors, providing a basis for assessing its pharmacological potential. nih.govdntb.gov.ua The integration of these first-principles calculations with machine learning models can lead to highly accurate and reliable predictions of structure-property relationships.

Coordination Chemistry and Ligand Behavior of 6 Bromo 4,8 Dimethylquinoline 2 Thiol

Chelation Properties and Metal Binding Modes

The chelation properties of 6-Bromo-4,8-dimethylquinoline-2-thiol are centered around its potential to act as a bidentate ligand, coordinating to a metal center through both its nitrogen and sulfur atoms. This is in contrast to monodentate coordination, where it would bind through only one of these donor atoms.

Monodentate vs. Bidentate Coordination through Sulfur and Nitrogen

Like other quinoline-2-thiol (B7765226) derivatives, this compound exists in a tautomeric equilibrium between the thiol form and the quinoline-2(1H)-thione form. semanticscholar.orgresearchgate.net In solution, the thione tautomer is generally favored. semanticscholar.org This has significant implications for its coordination behavior.

Monodentate Coordination: In its thione form, the ligand can act as a monodentate ligand, coordinating to a metal ion solely through the sulfur atom. libretexts.orgyoutube.com This type of bonding is common in complexes where the metal ion has a high affinity for soft donor atoms like sulfur, or when steric hindrance prevents the approach of the nitrogen atom.

Bidentate Coordination: More commonly, quinoline-2-thiol derivatives act as bidentate ligands, forming a stable five-membered chelate ring by coordinating through both the quinoline (B57606) nitrogen and the sulfur atom. libretexts.orgbyjus.com This bidentate coordination is often referred to as the "chelate effect," which leads to enhanced thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands. nih.gov For bidentate coordination to occur, the ligand typically adopts the thiol tautomeric form upon deprotonation, allowing the sulfur to form a covalent bond with the metal while the nitrogen forms a coordinate bond.

The preference for monodentate versus bidentate coordination can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Influence of Substituents on Ligand Donor Properties

The substituents on the quinoline ring play a crucial role in modulating the ligand's donor properties. In this compound, the bromo and dimethyl groups exert both electronic and steric effects.

Electronic Effects:

The bromo group at the 6-position is an electron-withdrawing group through its inductive effect. This can decrease the electron density on the quinoline ring system, including the nitrogen atom, thereby reducing its basicity and donor strength. nih.gov

The methyl groups at the 4 and 8-positions are electron-donating groups through an inductive effect. This increases the electron density on the quinoline ring, enhancing the basicity of the nitrogen donor and potentially strengthening the metal-nitrogen bond. nih.gov

The net electronic effect on the ligand's donor properties will be a balance of these opposing influences.

Steric Effects:

The methyl group at the 4-position can introduce some steric hindrance around the nitrogen atom, potentially influencing the coordination geometry of the resulting metal complexes.

The methyl group at the 8-position can create significant steric bulk near the nitrogen atom, which could hinder the approach of a metal ion and affect the stability and geometry of the chelate ring.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for related quinoline-thiol ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent.

Formation of Mononuclear and Multinuclear Complexes

Mononuclear Complexes: The reaction of this compound with a metal ion in an appropriate stoichiometric ratio is expected to yield mononuclear complexes. rsc.org In these complexes, a single metal center is coordinated by one or more molecules of the ligand. The coordination number and geometry of the metal center would depend on the metal ion and the reaction conditions.

Multinuclear Complexes: Under certain conditions, particularly with metal ions that favor bridging ligands, the formation of multinuclear complexes is possible. rsc.orgrsc.org In such structures, the thiolato sulfur atom of the ligand can act as a bridge between two or more metal centers. The formation of these complexes can be influenced by the solvent, the metal-to-ligand ratio, and the presence of ancillary ligands.

Elucidation of Coordination Geometries and Stereoisomerism

The coordination geometry of metal complexes containing this compound would be determined by the coordination number of the metal ion and the steric constraints imposed by the ligand. Common geometries for four-coordinate metals include square planar and tetrahedral, while six-coordinate metals typically adopt an octahedral geometry. nih.gov

The presence of a chiral center is not inherent to the ligand itself. However, in octahedral complexes with three bidentate ligands, for example, the resulting complex can be chiral, existing as a pair of enantiomers (Δ and Λ isomers). The specific stereoisomers formed could be influenced by the reaction conditions or the use of chiral templates.

Spectroscopic and Magnetic Investigations of Metal Complexes

The characterization of metal complexes of this compound would rely on a combination of spectroscopic and magnetic techniques to elucidate their electronic and structural properties.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in determining the coordination mode of the ligand. The disappearance of the ν(S-H) band and shifts in the ν(C=S) and ν(C=N) stretching frequencies upon complexation would provide evidence for coordination through the sulfur and nitrogen atoms.

¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes, NMR spectroscopy would provide detailed information about the structure of the complex in solution. Shifts in the proton and carbon signals of the quinoline ring upon coordination would confirm the binding of the ligand to the metal center. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal ion and any ligand-to-metal or metal-to-ligand charge transfer bands. libretexts.org These spectra are crucial for understanding the electronic structure and geometry of the complexes.

Magnetic Investigations:

Magnetic Susceptibility Measurements: For paramagnetic complexes (those with unpaired electrons), magnetic susceptibility measurements would be used to determine the effective magnetic moment of the complex. libretexts.org This information is vital for deducing the number of unpaired electrons and, consequently, the spin state and oxidation state of the metal ion in the complex. libretexts.org

Electronic Absorption and Emission Spectroscopy of Complexes

The electronic absorption spectra of transition metal complexes are pivotal in elucidating the geometry and the nature of the metal-ligand bonding. For complexes of this compound, the spectra are expected to be dominated by a combination of intra-ligand (π-π* and n-π*) transitions and ligand-to-metal charge transfer (LMCT) bands.

In related quinoline-based Schiff base hydrazone complexes, intra-ligand transitions are typically observed at higher energies (shorter wavelengths), and these bands often experience a shift upon coordination to a metal ion. mdpi.com For instance, the electronic spectra of Co(II) and Cu(II) complexes with other quinoline derivatives show bands that are shifted compared to the free ligand, indicating successful coordination. mdpi.com

The d-d transitions, which are characteristic of the metal center, are generally weaker and appear at lower energies (longer wavelengths). The position and intensity of these bands are highly sensitive to the coordination geometry. For example, a square-planar Cu(II) complex with a quinoline Schiff base ligand displayed an absorption band around 665 nm, attributed to the 2B1g → 2A1g transition. mdpi.com A shift to lower energy from what is typical for a perfect square-planar geometry can suggest a distortion towards a tetrahedral geometry. mdpi.com Similarly, an octahedral Co(II) complex with a related ligand showed a band at 656 nm, corresponding to the 4T1g → 4A2g electronic transition. mdpi.com

While specific data for this compound complexes is not extensively documented, analogous systems suggest the following expected absorption characteristics:

Metal Ion (Example)Probable GeometryExpected d-d Transition(s)Wavelength Range (nm)
Cu(II)Square-planar / Distorted tetrahedral2B1g → 2A1g550 - 700 mdpi.com
Co(II)Octahedral4T1g → 4A2g650 - 750 mdpi.com
Ni(II)Octahedral3A2g → 3T1g(P)~645

This table is generated based on data from analogous quinoline-based complexes.

Emission spectroscopy, particularly fluorescence, provides further insight into the electronic structure of these complexes. Alkylated quinoline-2-thiol derivatives have been shown to be fluorescent, a property that is often quenched upon coordination to certain metal ions. rsc.org This quenching can occur via processes like photoinduced electron transfer (PET) from the metal to the ligand. The study of the emission properties of this compound complexes could therefore be a valuable tool for understanding their excited-state dynamics and for potential applications in sensing.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Open-Shell Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying metal complexes with unpaired electrons (open-shell systems), such as those of Cu(II) (d9) or high-spin Co(II) (d7). The EPR spectrum provides detailed information about the electronic ground state and the environment of the paramagnetic center.

For Cu(II) complexes, the g-tensor and the copper hyperfine coupling tensor (ACu) are the key parameters obtained from an EPR spectrum. These parameters are highly anisotropic and depend on the coordination geometry. In an axially symmetric environment, the g-tensor is described by g|| and g⊥.

g|| > g⊥ > 2.0023 : This is characteristic of a dx²-y² ground state, commonly found in square-planar or tetragonally elongated octahedral Cu(II) complexes.

g⊥ > g|| > 2.0023 : This indicates a dz² ground state, often associated with a trigonal bipyramidal or compressed tetragonal geometry.

The EPR spectra of Cu(II) complexes with nitrogen and sulfur donor ligands, similar to what would be formed with this compound, typically show features consistent with a dx²-y² ground state. rsc.orgresearchgate.net The covalent character of the metal-ligand bond also influences the g-values; more covalent bonds tend to have smaller g-values. researchgate.net

The following table presents typical EPR parameters for Cu(II) complexes in different coordination environments, which can serve as a reference for complexes of this compound.

This table is compiled from general principles and data for analogous Cu(II) complexes. ethz.chmdpi.com

The hyperfine splitting pattern, arising from the interaction of the electron spin with the copper nucleus (I = 3/2 for both 63Cu and 65Cu), provides further structural information. The magnitude of the parallel component of the hyperfine coupling constant, A||, is particularly sensitive to the stereochemistry of the complex.

Rational Ligand Design for Specific Metal Ion Selectivity

The principle of rational ligand design involves the strategic modification of a ligand's structure to achieve selective binding towards a specific metal ion. This is guided by factors such as the Hard and Soft Acids and Bases (HSAB) principle, chelate ring size, steric effects, and the electronic properties of the donor atoms.

For this compound, the key features for rational design are:

Soft Donor Atoms : The thiol group (a soft base) makes the ligand particularly suitable for binding to soft acid metal ions like Ag(I), Hg(II), and Cu(I). wikipedia.org

N,S Donor Set : The combination of a nitrogen atom from the quinoline ring and the sulfur atom from the thiol group allows for the formation of a stable five-membered chelate ring with a metal ion.

Steric Hindrance : The methyl group at the 8-position can introduce steric hindrance around the nitrogen donor, potentially influencing the coordination geometry and favoring lower coordination numbers. This steric bulk can be tuned to enhance selectivity for certain metal ions over others.

Electronic Effects : The electron-withdrawing bromo group on the quinoline ring can modulate the electron density on the ligand system, thereby influencing the strength of the metal-ligand bonds.

By systematically modifying these features, it is possible to fine-tune the ligand's affinity and selectivity. For example, increasing steric hindrance around the donor atoms can enhance selectivity for metals that prefer a specific, less-crowded coordination geometry. Altering the electronic properties by changing the substituents on the quinoline ring can shift the ligand's preference according to the HSAB principle. For instance, increasing the electron-donating character of the substituents would enhance the basicity of the donor atoms, favoring coordination with borderline or harder metal ions.

The design of sulfur-containing ligands is also crucial in catalysis, where resistance to sulfur poisoning is a key objective. researchgate.netnih.gov The inherent sulfur content of this compound makes its complexes interesting candidates for catalytic processes where sulfur tolerance is required. acs.org

Catalytic Applications Derived from 6 Bromo 4,8 Dimethylquinoline 2 Thiol Based Systems

Development of Homogeneous Catalysts

Homogeneous catalysis, where the catalyst and reactants are in the same phase, often relies on the design of sophisticated metal-ligand complexes. The thiol group of 6-bromo-4,8-dimethylquinoline-2-thiol makes it an excellent candidate for a ligand in such systems.

Metal-Thiolate Complexes in Organic Transformations

The deprotonated thiol group (thiolate) of this compound is a soft donor, exhibiting a strong affinity for soft metal ions such as palladium, platinum, gold, and copper. This interaction leads to the formation of stable metal-thiolate complexes. These complexes have shown potential in various organic transformations. For instance, palladium-thiolate complexes derived from related quinoline (B57606) thiols are being explored for cross-coupling reactions. The bromine atom on the quinoline ring can also participate in oxidative addition steps or be a site for further functionalization to tune the electronic and steric properties of the ligand.

The general structure of these complexes allows for fine-tuning of the catalytic activity. The dimethyl groups at positions 4 and 8 provide steric bulk, which can influence the selectivity of the catalytic reaction. The bromo substituent at the 6-position can modulate the electronic properties of the quinoline ring system, thereby affecting the reactivity of the metal center.

Metal Center Potential Organic Transformation Role of this compound
Palladium (Pd)Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactionsForms stable Pd-thiolate complexes, influencing catalytic activity and selectivity.
Gold (Au)Hydroamination, hydration of alkynesActs as a ligand to stabilize Au(I) or Au(III) species.
Copper (Cu)"Click" chemistry (cycloadditions), C-S and C-N bond formationForms Cu-thiolate complexes that can catalyze a variety of coupling reactions.

Ligand-Accelerated Catalysis

Ligand-accelerated catalysis (LAC) is a phenomenon where the presence of a specific ligand dramatically increases the rate of a catalytic reaction. nih.gov Thiol-containing ligands can play a crucial role in such systems. In some instances, the thiol can act as a transient cooperative ligand, reversibly binding to the metal center and facilitating key steps in the catalytic cycle, such as H2 activation in hydrogenation reactions. nih.gov

For systems involving this compound, the ligand could accelerate reactions by:

Facilitating Reductive Elimination: The electronic properties of the quinoline thiol ligand can influence the rate of reductive elimination, which is often the product-forming step in cross-coupling cycles.

Promoting Oxidative Addition: The electron-donating nature of the thiolate can increase the electron density at the metal center, thereby promoting the oxidative addition of substrates.

Research into mono-N-protected amino acids (MPAAs) as ligands in palladium-catalyzed C-H functionalization has shown that these ligands can support catalytic turnover even at substoichiometric ratios, a hallmark of ligand-accelerated catalysis. nih.govresearchgate.netresearchgate.net This suggests that quinoline-based thiol ligands could exhibit similar behavior, enabling more efficient catalytic processes.

Application in Heterogeneous Catalysis and Supported Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Immobilizing these catalysts onto solid supports creates heterogeneous systems that are easily recoverable and reusable.

Immobilization Strategies onto Solid Supports

The this compound molecule offers several handles for immobilization onto solid supports like silica, alumina, polymers, or magnetic nanoparticles.

Via the Thiol Group: The thiol group can be covalently attached to supports functionalized with appropriate electrophilic groups, such as haloalkyl or epoxy moieties.

Via the Bromine Atom: The bromine atom on the quinoline ring can be utilized for immobilization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, with a functionalized support.

Via the Quinoline Nitrogen: The nitrogen atom can be quaternized or coordinated to acidic sites on the support material.

Once the ligand is anchored, the metal can be complexed to the immobilized thiol, creating a supported catalyst.

Support Material Immobilization Strategy Potential Advantage
Silica (SiO2)Covalent attachment via silane (B1218182) coupling agents.High surface area, thermal and mechanical stability.
PolystyreneFunctionalization of the polymer backbone.Swellable in organic solvents, allowing for quasi-homogeneous conditions.
Magnetic Nanoparticles (e.g., Fe3O4)Surface modification and covalent attachment.Easy separation from the reaction mixture using an external magnet.

Confinement Effects in Porous Materials (e.g., MOFs, POPs)

Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs) are crystalline porous materials with high surface areas and tunable pore environments. Incorporating catalytic sites derived from this compound into these materials can lead to enhanced catalytic performance due to confinement effects.

The ligand or its metal complex can be integrated into the MOF or POP structure in two primary ways:

Post-synthetic Modification: The pre-synthesized porous material is functionalized with the quinoline thiol ligand.

De Novo Synthesis: The ligand is used as a building block (linker) during the synthesis of the framework itself.

The well-defined pores of these materials can act as "nanoreactors," influencing the reaction by:

Substrate Size Selectivity: Allowing only reactants of a certain size to access the catalytic sites.

Transition State Stabilization: The pore environment can stabilize the transition state of a specific reaction pathway, enhancing selectivity.

Increased Local Concentration: Reactants can be concentrated within the pores, leading to higher reaction rates.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic details of a catalytic cycle is paramount for optimizing existing catalysts and designing new ones. For catalysts derived from this compound, mechanistic studies would focus on elucidating the role of the ligand in each elementary step of the catalytic process.

Key aspects to investigate would include:

Coordination and Lability: The coordination mode of the quinoline thiol ligand to the metal center and its lability are crucial. The reversible binding of the thiol can be essential for catalytic turnover. nih.gov

Role of the Thiolate: Investigating whether the thiolate acts as a spectator ligand, merely tuning the electronic properties of the metal, or as an active participant, for instance, in proton transfer steps.

Influence of the Bromo Substituent: The electron-withdrawing effect of the bromine atom can impact the kinetics of various steps in the catalytic cycle.

Identification of Intermediates: Spectroscopic techniques (NMR, IR, X-ray crystallography) and computational methods (DFT) can be employed to identify and characterize key catalytic intermediates, such as oxidative addition complexes and reductive elimination precursors.

A proposed catalytic cycle for a generic cross-coupling reaction catalyzed by a palladium complex of this compound would likely involve the standard steps of oxidative addition, transmetalation (for reactions like Suzuki coupling), and reductive elimination. The quinoline thiol ligand would remain coordinated to the palladium center throughout the cycle, influencing the rates and selectivities of these fundamental steps.

Identification of Active Species and Transition States

No research data is currently available on the identification of active species and transition states in catalytic reactions involving this compound.

Kinetic and Thermodynamic Aspects of Catalytic Pathways

There is no available information regarding the kinetic and thermodynamic aspects of catalytic pathways for this compound.

Selectivity and Efficiency in Catalytic Reactions

Information on the selectivity and efficiency of this compound in catalytic reactions is not available in the current scientific literature.

Applications in Advanced Functional Materials

Integration into Hybrid Organic/Inorganic Frameworks

There is currently no available scientific literature detailing the integration of 6-Bromo-4,8-dimethylquinoline-2-thiol into hybrid organic/inorganic frameworks. Research on related quinoline (B57606) compounds suggests potential for such applications due to the coordinating ability of the nitrogen atom and the thiol group, which could serve as ligands for metal ions in the formation of metal-organic frameworks (MOFs) or other hybrid materials. researchgate.net However, no studies have been published that specifically utilize This compound for this purpose.

Exploitation in Responsive Materials

No research data could be located regarding the use of This compound in the development of responsive materials. The general class of quinoline-thiol compounds has been explored for creating stimuli-responsive systems, for instance, in sensors where their properties change in response to environmental triggers like pH or the presence of specific analytes. researchgate.netlehman.edu These applications often leverage the fluorescence or electrochemical activity of the quinoline core. Despite this, specific research on the responsive properties of This compound remains to be conducted.

Photochemical Applications and Photophysical Properties

Detailed studies on the photochemical applications and photophysical properties of This compound are absent from the current body of scientific literature. Quinoline derivatives are known to exhibit interesting photophysical behaviors, including fluorescence, which can be tuned by altering substituents on the quinoline ring. acs.orgvdoc.pub The presence of a bromine atom and methyl groups would be expected to influence the electronic and, consequently, the photophysical properties of the molecule. However, without experimental data, any discussion of its specific absorption and emission characteristics, quantum yields, or potential use as a photoremovable protecting group would be speculative.

Electrochemical Properties and Device Integration

There is no available research on the electrochemical properties of This compound or its integration into electronic devices. The electrochemical behavior of quinoline compounds can be relevant for applications such as corrosion inhibition or in the development of electrochemical sensors. researchgate.netacs.org The thiol group could also serve as an anchor for immobilizing the molecule onto electrode surfaces, such as gold. researchgate.net Nevertheless, specific studies, including cyclic voltammetry or other electrochemical analyses for This compound , have not been reported, and therefore, no data on its redox potentials or suitability for device integration is available.

Bioinorganic Chemical Research Aspects of 6 Bromo 4,8 Dimethylquinoline 2 Thiol Interactions

Investigation of Metal-Thiolate Interactions with Biologically Relevant Metal Ions

The interaction of 6-Bromo-4,8-dimethylquinoline-2-thiol with biologically essential metal ions such as zinc(II), iron(II/III), and copper(I/II) is a cornerstone of its bioinorganic profile. The thiol group, in conjunction with the quinoline (B57606) nitrogen, provides a bidentate chelation site, forming stable metal-thiolate complexes. The nature of these interactions is governed by the specific metal ion's properties, including its size, charge, and preferred coordination geometry.

The thiol moiety (-SH) is a soft donor atom, exhibiting a high affinity for soft metal ions like Cu(I) and other later transition metals. Upon coordination, the thiol proton is lost, forming a strong metal-thiolate bond. The nitrogen atom of the quinoline ring acts as a borderline donor, capable of coordinating with a range of metal ions. The presence of the electron-withdrawing bromine atom and electron-donating methyl groups on the quinoline ring can modulate the electron density on the donor atoms, thereby influencing the stability and reactivity of the resulting metal complexes.

Studies on related quinoline-2-thiol (B7765226) derivatives have shown that they can form complexes with varying stoichiometries and geometries. researchgate.net For instance, with tetrahedral ions like Zn(II), a 2:1 ligand-to-metal ratio is common, resulting in a tetrahedral complex. For square planar ions like Cu(II), a similar 2:1 complex can be formed. nih.gov The stability of these complexes is a critical factor in their potential biological activity and is often quantified by stability constants. While specific stability constants for this compound complexes are not extensively documented in publicly available literature, the expected trends would follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Table 1: Conceptual Coordination Properties of this compound with Biologically Relevant Metal Ions

Metal IonExpected Coordination GeometryLigand-to-Metal Ratio (Typical)Relative Stability Trend
Zn(II)Tetrahedral2:1High
Fe(II)/Fe(III)Octahedral/Tetrahedral2:1 or 3:1Moderate to High
Cu(I)/Cu(II)Linear/Square Planar/Tetrahedral1:1 or 2:1Very High

This table is based on established principles of coordination chemistry and data from analogous quinoline-thiol compounds.

Elucidation of Chelation-Induced Redox Mechanisms

The redox behavior of this compound is significantly influenced by chelation to metal ions. The quinoline ring system is inherently redox-active, and its electrochemical properties can be finely tuned by the coordination of a metal center. nih.gov Cyclic voltammetry is a key technique used to investigate these chelation-induced redox mechanisms, allowing for the determination of reduction and oxidation potentials. nih.govresearchgate.net

Upon complexation, the electron density at the metal center is altered by the ligand, and conversely, the ligand's electronic structure is perturbed by the metal. This metal-ligand interaction can lead to several important redox phenomena:

Stabilization of Specific Oxidation States: Chelation can stabilize a particular oxidation state of a metal ion. For example, the soft thiol donor can stabilize the +1 oxidation state of copper, which is relevant in many biological systems.

Ligand-Based Redox Processes: The quinoline moiety itself can undergo reversible one-electron reduction processes. The potential at which this occurs can be shifted upon metal coordination due to the electrostatic influence of the metal ion.

Metal-Centered Redox Processes: For redox-active metals like iron and copper, the M(II)/M(I) or M(III)/M(II) redox couples can be studied. The coordination environment provided by the this compound ligand will dictate the potential of these couples.

Studies on similar metal complexes have shown that the redox potentials can be systematically altered by modifying the substituents on the quinoline ring. researchgate.net The electron-withdrawing bromine atom in the 6-position of the target compound is expected to make the reduction of the quinoline ring more favorable (less negative potential) compared to its non-brominated counterpart.

Table 2: Representative Redox Potentials for a Conceptual Copper Complex of a Quinoline-2-thiol Ligand

Redox ProcessPotential (V vs. Ag/AgCl) - Ligand OnlyPotential (V vs. Ag/AgCl) - Cu(II) Complex
Ligand Reduction-1.2 to -1.5-1.0 to -1.3
Cu(II)/Cu(I)N/A+0.1 to -0.2

This table provides hypothetical values based on data for structurally related copper-quinoline complexes to illustrate the principle of chelation-induced redox shifts. Actual values for this compound would require experimental determination.

Modeling of Active Sites in Metalloenzymes (conceptual, based on coordination patterns)

The coordination environment provided by this compound makes it a conceptually valuable ligand for modeling the active sites of certain metalloenzymes. Many enzymes rely on a metal ion held in a specific coordination geometry by amino acid residues, including cysteine (with its thiol group) and histidine (with its nitrogen-containing imidazole (B134444) ring).

The bidentate N,S donor set of this compound can mimic the coordination of both cysteine and histidine residues to a metal center. This allows for the synthesis of small-molecule complexes that replicate the structural and, to some extent, the functional aspects of the enzyme's active site.

Zinc Metalloenzymes: In many zinc enzymes, such as carbonic anhydrase and alcohol dehydrogenase, the zinc ion is coordinated by a combination of histidine and cysteine residues. Complexes of this compound with zinc(II) can serve as structural models for these active sites, helping to understand the role of the zinc ion in catalysis.

Copper Proteins: Copper-containing proteins are involved in a wide range of biological electron transfer and oxidation reactions. The active sites often feature copper ions coordinated to sulfur and nitrogen atoms. The ability of the thiol group to stabilize Cu(I) makes this compound a particularly relevant ligand for modeling the active sites of copper proteins involved in redox processes.

Iron-Sulfur Cluster Analogs: While not a direct analog for a simple iron-sulfur cluster, the metal-thiolate chemistry of this ligand can contribute to the broader understanding of iron-sulfur interactions in a nitrogen-rich environment, which is relevant to some non-heme iron enzymes.

The study of these model complexes, including their spectroscopic properties (UV-Vis, NMR, EPR) and reactivity, can provide valuable insights into the mechanisms of the native enzymes that are often more difficult to study directly.

Q & A

Q. Table 1: Key Spectral Data for Brominated Quinoline Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)ESI-MS (m/z)Source
6-Bromo-4,5-dimethylbenzofuroxan7.45 (s, 1H), 2.35 (s, 3H)152.1 (C-Br), 121.8 (C-CH₃)364.1275 [M – OCH₃]+

Q. Table 2: Optimization of One-Pot Synthesis

ParameterOptimal ConditionYield ImprovementSource
Temperature150°C81%
Solvent SystemDiethylene glycolReduced byproducts
CatalystIn-situ intermediates15% cost reduction

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